![molecular formula C10H7BrN2O2S B1596717 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid CAS No. 728918-56-7](/img/structure/B1596717.png)
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multienzyme system was used for the cofactor-driven cascade synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid . This involved the use of three enzymes: d-amino acid amino transaminase from Bacillus cereus, a d-lactate dehydrogenase from Lactobacillus helveticus, and a formate dehydrogenase from Candida boidinii .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . For instance, the structure of “2-Amino-2-(2-bromophenyl)acetic acid” has been confirmed by its physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
In the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid, a multienzyme system was used, which exhibited excellent stability . The reaction proceeded through multiple stages, resulting in an overall isolated yield of 65% .
Scientific Research Applications
Antimicrobial Activity
The thiazole nucleus of this compound has been studied for its potential in combating antimicrobial resistance. Research indicates that derivatives of this compound exhibit promising antimicrobial activity against both bacterial (Gram-positive and Gram-negative) and fungal species . This activity is crucial in the development of new medications to treat infections that are resistant to current antimicrobial agents.
Antiproliferative Agents
The compound’s derivatives have shown significant results as antiproliferative agents , particularly against cancer cell lines such as the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests a potential application in cancer therapy, where the compound could be used to inhibit the growth of cancer cells.
Molecular Docking Studies
Molecular docking studies of the compound’s derivatives have been carried out to understand their binding modes with receptors . These studies are essential for rational drug design, helping to predict how the compound interacts with biological targets and its potential efficacy as a therapeutic agent.
Anticancer Drug Design
The compound has been involved in the synthesis of derivatives that are evaluated for their anticancer activity . Some derivatives have shown activity comparable to standard drugs like 5-fluorouracil against cancer cell lines . This highlights the compound’s role in the design of new chemotherapeutic agents.
ADME Profile Analysis
The compound’s derivatives have been analyzed for their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are critical for determining the drug-likeness of a compound . A favorable ADME profile indicates that a compound has the potential to be developed into a safe and effective drug.
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYLLUGHKEJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373732 | |
Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
CAS RN |
728918-56-7 | |
Record name | 2-[(2-Bromophenyl)amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728918-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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